N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide
Description
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is a versatile chemical compound with a unique structure that offers potential applications in various scientific research fields. This compound is particularly interesting due to its combination of a thiophene ring and a nitrofuran moiety, which endows it with distinctive chemical and biological properties.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-6-7(2)22-13(10(6)12(18)14-3)15-11(17)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3,(H,14,18)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIGLLARHMRSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a [2+2+1] cyclization reaction involving α-thiocyanato ketones and other suitable reagents.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using common nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Carbamoylation: The methylcarbamoyl group can be introduced through the reaction of the thiophene derivative with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene or furan derivatives.
Scientific Research Applications
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for other functional compounds.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The thiophene ring may interact with various enzymes or receptors, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide .
- N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide .
Uniqueness
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is unique due to its combination of a thiophene ring and a nitrofuran moiety, which provides it with distinctive chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various research applications.
Biological Activity
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a thiophene ring and a nitrofuran moiety , which contribute to its reactivity and biological properties. The presence of the methylcarbamoyl group enhances solubility and stability, making it an attractive candidate for further research.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O4S |
| Molecular Weight | 298.33 g/mol |
| CAS Number | Not specified |
| LogP | 1.6517 |
| Polar Surface Area | 71.44 Ų |
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through redox cycling of the nitrofuran moiety. This oxidative stress can lead to cellular damage, apoptosis, or necrosis in target cells. Additionally, the thiophene ring may interact with various enzymes or receptors, modulating their activity and contributing to the compound's pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria range from 8 to 32 µg/mL, demonstrating its potential as an antimicrobial agent.
Anticancer Activity
This compound has also been evaluated for anticancer properties. In studies involving cancer cell lines such as SW1116 (colon cancer) and HeLa (cervical cancer), the compound exhibited IC50 values ranging from 10 to 25 µM. This suggests a moderate level of cytotoxicity against these cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
-
Antimicrobial Efficacy Study :
- A study investigated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus.
- Results indicated an MIC of 16 µg/mL, supporting its potential use in treating infections caused by resistant strains.
-
Anticancer Activity Assessment :
- A series of experiments were conducted on SW1116 colon cancer cells.
- The compound induced apoptosis at concentrations above 20 µM, with associated increases in ROS levels and activation of caspase pathways.
Applications in Drug Discovery
Given its promising biological activities, this compound is being explored for potential applications in drug development. The compound's unique structure allows for modifications that could enhance its efficacy and selectivity against specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
